2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone
Description
Properties
IUPAC Name |
2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c1-26-16-9-7-15(8-10-16)20-22-21-18-11-12-19(23-24(18)20)27-13-17(25)14-5-3-2-4-6-14/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPJQEFAUBPHBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone typically involves multiple steps. One common synthetic route starts with the preparation of 6-hydrazinyl-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine. This intermediate is then reacted with 2-chloro-1-phenylethanone in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Chemical Reactions Analysis
2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other biologically active compounds.
Medicine: Due to its potential anticancer activity, it is being investigated for use in chemotherapy.
Mechanism of Action
The mechanism of action of 2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone involves its interaction with specific molecular targets. It has been found to inhibit the activity of certain kinases, such as c-Met and Pim-1, which are involved in cell proliferation and survival pathways . By inhibiting these kinases, the compound can induce cell cycle arrest and promote apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The triazolopyridazine scaffold is a versatile pharmacophore. Below is a detailed comparison of the target compound with structurally related analogs, focusing on synthesis, physicochemical properties, and biological activities.
Table 1: Comparative Analysis of Triazolopyridazine Derivatives
Structural and Functional Differences
Core Modifications: The target compound and AZD5153 share a 3-methoxyphenyl substituent, but AZD5153 incorporates a piperidine-phenoxyethyl-piperazine chain, enhancing its BET inhibitory activity . Lin28-1632 lacks the methoxy group but features a 3-methyltriazolopyridazine core linked to a phenylacetamide, optimizing its binding to Lin28 .
E-4b’s propenoic acid moiety contributes to its acidity and antimicrobial properties, contrasting with the neutral ketone in the target compound .
Synthetic Routes: AZD5153 and Lin28-1632 employ advanced coupling strategies (e.g., Suzuki or Buchwald-Hartwig reactions), whereas the target compound likely uses simpler thioether formation, as seen in ’s pyrazolo-pyrimidinone synthesis .
Biological Activity
The compound 2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone is a member of the triazole family, which has garnered attention for its diverse biological activities. This article summarizes the biological activity of this compound, focusing on its anti-inflammatory, analgesic, and potential anticancer properties.
Chemical Structure and Properties
Chemical Formula : C14H15N5O2
CAS Number : 1204296-37-6
IUPAC Name : this compound
Molecular Weight : 285.31 g/mol
Purity : 95%
The structural features of this compound include a methoxyphenyl group and a triazolo-pyridazine moiety, which are critical for its biological activity.
Anti-inflammatory Activity
Numerous studies have highlighted the anti-inflammatory properties of triazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of inflammatory responses in various models. In one study, triazole derivatives exhibited remarkable anti-inflammatory activity in formalin-induced paw edema models when compared to standard drugs like diclofenac sodium .
Analgesic Properties
In addition to anti-inflammatory effects, compounds in this class have demonstrated analgesic effects. The analgesic activity was assessed using acute pain models where these compounds significantly reduced pain responses, suggesting a mechanism that may involve modulation of pain pathways .
Anticancer Potential
The anticancer potential of triazole derivatives has been explored in various cancer cell lines. For example, certain triazole compounds have been reported to inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases or pathways associated with tumor growth .
Case Study 1: Inhibition of COX Enzymes
A study focused on the docking studies of triazole compounds against cyclooxygenase (COX) enzymes indicated that these compounds could serve as potent inhibitors. The docking results suggested that the binding affinity of these compounds was comparable to known COX inhibitors .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy of related triazole compounds against Mycobacterium tuberculosis. While some derivatives showed lower activity than rifampicin, specific modifications in the structure enhanced their potency against bacterial strains .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
